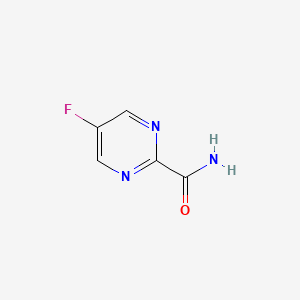
4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 1-isobutyl-1H-pyrazole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4-Chloro-2-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrimidine and pyrazole rings makes it a versatile scaffold for various applications .
Propiedades
Fórmula molecular |
C11H13ClN4 |
|---|---|
Peso molecular |
236.70 g/mol |
Nombre IUPAC |
4-chloro-2-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidine |
InChI |
InChI=1S/C11H13ClN4/c1-8(2)6-16-7-9(5-14-16)11-13-4-3-10(12)15-11/h3-5,7-8H,6H2,1-2H3 |
Clave InChI |
BXXANZDTWJHNBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C=N1)C2=NC=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


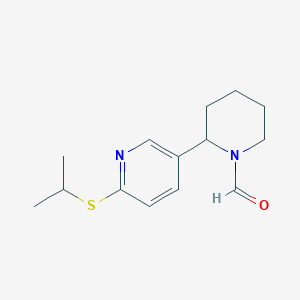
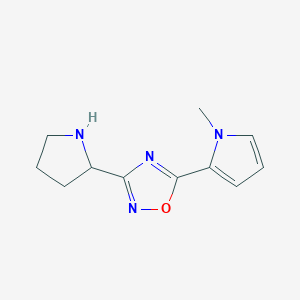
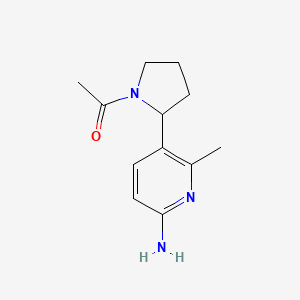

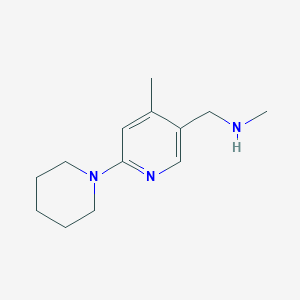



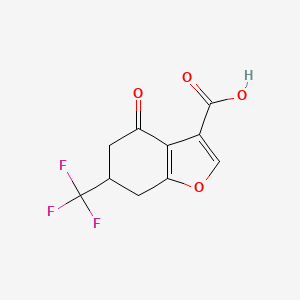
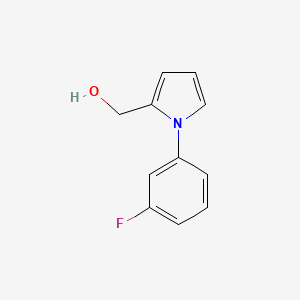
![tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)

